molecular formula C7H6F3NO B2751937 2-(Difluoromethoxy)-6-fluoroaniline CAS No. 1261839-70-6

2-(Difluoromethoxy)-6-fluoroaniline

Cat. No.: B2751937
CAS No.: 1261839-70-6
M. Wt: 177.126
InChI Key: CNOGNJAHRMWUCO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoroaniline is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluoroaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 2,6-difluoroaniline with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-6-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluoroaniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)aniline: Similar in structure but lacks the additional fluorine atom on the aniline ring.

    6-Fluoroaniline: Contains a fluorine atom but lacks the difluoromethoxy group.

    2,6-Difluoroaniline: Contains two fluorine atoms but lacks the difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)-6-fluoroaniline is unique due to the presence of both the difluoromethoxy group and the fluorine atom on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGNJAHRMWUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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